molecular formula C9H11BrFN B1393435 N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine CAS No. 1216635-19-6

N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine

Cat. No.: B1393435
CAS No.: 1216635-19-6
M. Wt: 232.09 g/mol
InChI Key: OIIJNPOYTODHBY-UHFFFAOYSA-N
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Description

N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to an ethyl chain, which is further connected to a methylamine group

Scientific Research Applications

N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine typically involves a multi-step process. One common method includes the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

    Ethylation: The brominated and fluorinated phenyl compound is then reacted with an ethylating agent to introduce the ethyl chain.

    Amination: Finally, the ethylated compound is treated with methylamine to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Bromo-2-chlorophenyl)ethyl]-N-methylamine
  • N-[2-(4-Bromo-2-iodophenyl)ethyl]-N-methylamine
  • N-[2-(4-Fluoro-2-chlorophenyl)ethyl]-N-methylamine

Uniqueness

N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12-5-4-7-2-3-8(10)6-9(7)11/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIJNPOYTODHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine
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N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine
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N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine
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N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine

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